9-Nitrominocycline
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Overview
Description
9-Nitrominocycline is a derivative of minocycline, belonging to the tetracycline family of antibiotics. This compound is known for its antibacterial properties, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It inhibits bacterial growth by binding to ribosomes and preventing protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrominocycline typically involves the nitration of minocycline hydrochloride using a mixture of nitric acid and sulfuric acid . The reaction is conducted under controlled conditions to ensure the selective nitration at the 9-position of the minocycline molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Nitrominocycline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products:
Reduction: The major product is 9-aminominocycline.
Substitution: Depending on the nucleophile used, various substituted derivatives of minocycline can be formed.
Scientific Research Applications
9-Nitrominocycline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other tetracycline derivatives.
Biology: Its antibacterial properties make it a valuable tool in studying bacterial resistance mechanisms.
Medicine: It has potential therapeutic applications in treating infections caused by drug-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
9-Nitrominocycline exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit . This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis . The disruption of protein synthesis ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Minocycline: The parent compound of 9-Nitrominocycline, used to treat various bacterial infections.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Tigecycline: A derivative of minocycline with expanded antibacterial activity, particularly against multi-drug-resistant bacteria.
Uniqueness: this compound is unique due to its specific nitro substitution at the 9-position, which enhances its antibacterial activity against certain drug-resistant strains . This modification also imparts additional properties, such as potential antioxidant effects, making it a versatile compound in both research and therapeutic applications .
Properties
Molecular Formula |
C23H26N4O9 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
InChI Key |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
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